1-Chloro-2-(dibromomethyl)benzene
Description
Significance of Substituted Aryl Halides in Modern Organic Synthesis
Substituted aryl halides are cornerstone molecules in contemporary organic chemistry, serving as versatile intermediates and building blocks for the synthesis of a wide range of complex organic molecules. researchgate.netpharmaffiliates.com Their significance stems from the reactivity of the carbon-halogen bond and the aromatic ring, which allows for a variety of chemical transformations. They are integral to the production of pharmaceuticals, agrochemicals like herbicides and insecticides, and advanced materials such as polymers and specialty chemicals. researchgate.netdoubtnut.com
Key reactions involving aryl halides include nucleophilic aromatic substitution (SNAr), where a halide is displaced by a nucleophile, a reaction that is particularly efficient when the ring is activated by electron-withdrawing groups. researchgate.netrsc.org Furthermore, aryl halides are crucial precursors for the formation of organometallic reagents, such as Grignard reagents (by reaction with magnesium) and organolithium compounds. These reagents are fundamental in forming new carbon-carbon bonds, a critical step in constructing the skeletons of more complex molecules.
Classification and Structural Characteristics of Aryl Halides with Multiple Halogenated Side Chains
Aryl halides can be classified based on several criteria, including the type and number of halogen atoms on the aromatic ring and the presence of halogenated side chains. nih.govoecd.org Compounds with halogen atoms on both the aromatic ring and an alkyl side chain, such as 1-Chloro-2-(dibromomethyl)benzene, represent a specific subclass with unique reactivity.
Structurally, these compounds feature at least two distinct types of carbon-halogen bonds. The halogen atom attached directly to the benzene (B151609) ring is bonded to an sp²-hybridized carbon atom. This bond is generally stronger and less reactive towards simple nucleophilic substitution compared to halogens in haloalkanes, due to the increased s-character of the carbon orbital and resonance effects within the aromatic ring. oecd.org
Conversely, the halogen atoms on the side chain (a dibromomethyl group in this case) are attached to an sp³-hybridized carbon. These benzylic halides are more reactive towards nucleophilic substitution reactions. The presence of multiple halogens on the same side-chain carbon, known as a geminal dihalide, imparts specific chemical characteristics, notably the ability to be converted into a carbonyl group through hydrolysis.
Structure
3D Structure
Properties
CAS No. |
67013-54-1 |
|---|---|
Molecular Formula |
C7H5Br2Cl |
Molecular Weight |
284.37 g/mol |
IUPAC Name |
1-chloro-2-(dibromomethyl)benzene |
InChI |
InChI=1S/C7H5Br2Cl/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H |
InChI Key |
HHYMMXLWYMUAAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(Br)Br)Cl |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of 1 Chloro 2 Dibromomethyl Benzene
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of the chemical behavior of 1-chloro-2-(dibromomethyl)benzene, with the dibromomethyl group being the principal site of such attacks.
Reactivity of the Dibromomethyl Group Towards Nucleophiles
The dibromomethyl group (-CHBr₂) is highly susceptible to nucleophilic attack due to the presence of two bromine atoms, which are good leaving groups, and the benzylic nature of the carbon atom. The benzylic position can stabilize the transition states of both Sₙ1 and Sₙ2 reactions.
One of the most significant reactions is the hydrolysis of the dibromomethyl group to form an aldehyde. For instance, the treatment of (dibromomethyl)benzene (B1582451) with sodium hydroxide (B78521) (NaOH) leads to the formation of benzaldehyde. mdpi.comvaia.com The mechanism proceeds through an initial Sₙ2 substitution of one bromide ion by a hydroxide ion, forming an unstable bromoalcohol intermediate. This intermediate then rapidly eliminates the second bromide ion to yield the corresponding aldehyde. mdpi.comvaia.com A geminal diol, which might be expected from the substitution of both bromine atoms, is generally unstable and readily dehydrates to the more stable carbonyl compound. vaia.com
The hydrolysis of this compound (also known as 2-chlorobenzal chloride's bromo analogue) to 2-chlorobenzaldehyde (B119727) is a key industrial process. This transformation can be effectively carried out using concentrated sulfuric acid or under phase-transfer catalysis conditions with aqueous bases. finerchem.commdpi.comorgsyn.org
| Nucleophile | Reagent/Conditions | Product | Reaction Type |
| Hydroxide (OH⁻) | aq. NaOH | 2-Chlorobenzaldehyde | Sₙ2-type Hydrolysis |
| Water (H₂O) | conc. H₂SO₄ | 2-Chlorobenzaldehyde | Acid-catalyzed Hydrolysis |
| Water (H₂O) | Phase Transfer Catalyst, 105 °C | 2-Chlorobenzaldehyde | Phase-Transfer Hydrolysis |
This table presents common nucleophilic substitution reactions at the dibromomethyl group.
The reaction rate and mechanism (Sₙ1 vs. Sₙ2) can be influenced by the solvent and the specific structure of the benzyl (B1604629) halide. cdnsciencepub.comlibretexts.org For primary benzylic halides, the Sₙ2 mechanism, a single-step concerted process, is often favored. utexas.edulibretexts.org
Aromatic Nucleophilic Substitution Pathways Involving the Chloro Substituent
Nucleophilic aromatic substitution (SₙAr) involves the replacement of a substituent, in this case, the chlorine atom, on the aromatic ring by a nucleophile. This reaction is generally challenging for simple aryl halides like chlorobenzene. However, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group can facilitate this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com
The dibromomethyl group (-CHBr₂) is an electron-withdrawing group due to the inductive effect of the two bromine atoms. Its position ortho to the chloro substituent should, in theory, activate the ring towards SₙAr. However, this activation is generally moderate compared to powerful groups like the nitro group (-NO₂). Consequently, reactions involving the displacement of the chloro group in this compound are less common and require forcing conditions. While some sources suggest that the chlorine atom can be replaced by nucleophiles, specific examples and conditions for this particular compound are not extensively documented in readily available literature, indicating that reactions at the dibromomethyl group are kinetically and thermodynamically more favorable. evitachem.comcymitquimica.com
Formation of Carbanions and Subsequent Reactions
The formation of a carbanion from this compound can be achieved under specific conditions. Carbanions are potent nucleophiles and are valuable in forming new carbon-carbon bonds. uobabylon.edu.iq One method to generate a carbanion from a dihalomethyl group is through the use of a strong reducing agent like tetrakis(dimethylamino)ethylene (B1198057) (TDAE). TDAE can react with gem-dihalogenated compounds to generate a carbanion under mild conditions. mdpi.com This carbanion can then react with various electrophiles. For example, nitrobenzyl carbanions generated this way have been shown to react with aldehydes and imines. mdpi.com
Another pathway involves the vicarious nucleophilic substitution (VNS) of hydrogen, where carbanions derived from trihalomethanes can react with nitroarenes. acs.org While not a direct formation from this compound, this illustrates the reactivity of related species. The direct deprotonation of the C-H bond in the dibromomethyl group would require a very strong base, and this process often competes with nucleophilic substitution at the carbon atom. The stability of the resulting carbanion can be influenced by the attached halogens. uobabylon.edu.iqquora.com
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile attacks the π-electron system of the benzene (B151609) ring, leading to the replacement of a hydrogen atom. The existing substituents on the ring determine the rate of the reaction (activation/deactivation) and the position of the incoming electrophile (regioselectivity). masterorganicchemistry.com
Directing Effects of Halogen and Dihalomethyl Substituents on Ring Activation/Deactivation
Both the chloro and the dibromomethyl groups are deactivating towards electrophilic aromatic substitution. This means that this compound is less reactive than benzene itself in EAS reactions.
Chloro Group (-Cl): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I effect). However, they are ortho, para-directing because their lone pairs of electrons can be donated to the ring through resonance (+R effect), which helps to stabilize the positively charged intermediate (arenium ion or sigma complex) formed during ortho and para attack. pressbooks.publibretexts.orgorganicchemistrytutor.com
Dibromomethyl Group (-CHBr₂): This group is strongly deactivating due to the powerful inductive electron-withdrawing effect of the two bromine atoms. Groups like -CX₃ (where X is a halogen) are generally considered meta-directors. pressbooks.pub They deactivate all positions on the ring but deactivate the ortho and para positions more than the meta position. This is because the carbocationic intermediates formed during ortho and para attack place the positive charge on the carbon atom adjacent to the electron-withdrawing group, which is a highly destabilizing arrangement. youtube.com
The combined effect of these two deactivating groups makes the benzene ring of this compound significantly electron-deficient and thus, quite unreactive towards electrophiles.
Regioselectivity in Electrophilic Attack
The position of electrophilic attack on the this compound ring is governed by the directing effects of the two substituents. libretexts.orgstudysmarter.co.uk
The chloro group at C1 directs incoming electrophiles to its ortho (C6) and para (C4) positions.
The dibromomethyl group at C2, being a meta-director, directs incoming electrophiles to its meta positions (C4 and C6).
Both groups, therefore, direct the electrophile to the same positions: C4 and C6.
Predicted Regioselectivity:
Figure 1: Directing effects of the chloro and dibromomethyl groups.Between the two possible sites, the C4 position is generally favored over the C6 position due to steric hindrance. The C6 position is ortho to both the chloro and the bulky dibromomethyl group, making it sterically crowded and less accessible to an incoming electrophile. Therefore, electrophilic aromatic substitution on this compound is expected to yield the 4-substituted product as the major isomer.
| Position | Influence of -Cl (C1) | Influence of -CHBr₂ (C2) | Combined Effect | Steric Hindrance | Predicted Outcome |
| C3 | - | Weakly favored (ortho to -CHBr₂) | Disfavored | Moderate | Minor/None |
| C4 | Para-directing (Favored) | Meta-directing (Favored) | Strongly Favored | Low | Major Product |
| C5 | - | - | Disfavored | Low | Minor/None |
| C6 | Ortho-directing (Favored) | Meta-directing (Favored) | Favored | High | Minor Product |
This table summarizes the analysis of regioselectivity for electrophilic attack.
Functional Group Interconversions of the Dibromomethyl Moiety
The dibromomethyl group in this compound is readily converted into other important functional groups, including aldehydes, carboxylic acids, acetals, and imines. These transformations typically proceed through nucleophilic substitution or hydrolysis pathways.
The hydrolysis of geminal dihalides, such as this compound, is a well-established method for the synthesis of aldehydes. wikipedia.orgdoubtnut.com This reaction typically proceeds by nucleophilic substitution of the bromine atoms by water or hydroxide ions. The initial substitution yields a highly unstable gem-halohydrin, which rapidly eliminates a hydrogen halide to form the corresponding aldehyde.
In the case of this compound, hydrolysis yields 2-chlorobenzaldehyde. atamanchemicals.comchemicalbook.comprepchem.com The reaction can be carried out in the presence of an acid catalyst or by heating with water. atamanchemicals.comprepchem.com The generally accepted mechanism involves the formation of a gem-diol intermediate which is unstable and readily loses a molecule of water to form the stable carbonyl group of the aldehyde. vedantu.com
Reaction Scheme: Hydrolysis of this compound to 2-Chlorobenzaldehyde
This compound + 2 H₂O → 2-Chlorobenzaldehyde + 2 HBr
Further oxidation of the resulting 2-chlorobenzaldehyde can lead to the formation of 2-chlorobenzoic acid. google.comchemicalbook.com This oxidation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or through catalytic processes. chemicalbook.com It has been noted that under certain hydrolysis conditions, particularly with prolonged reaction times, the aldehyde product can be partially oxidized to the corresponding carboxylic acid. mdpi.com
| Reactant | Reagents and Conditions | Product |
| This compound | H₂O, heat or acid catalyst | 2-Chlorobenzaldehyde |
| 2-Chlorobenzaldehyde | KMnO₄ or other oxidizing agents | 2-Chlorobenzoic acid |
The dibromomethyl group can participate in carbon-carbon bond-forming reactions with various organometallic reagents. These reactions provide a powerful tool for the elaboration of the carbon skeleton. For instance, silver-catalyzed reactions of gem-dibromoalkanes with Grignard reagents have been shown to lead to diallylation and dibenzylation products. researchmap.jpkyoto-u.ac.jpsorbonne-universite.fr This suggests that this compound could react with suitable Grignard reagents in the presence of a silver catalyst to form new carbon-carbon bonds at the benzylic position.
The reaction likely proceeds through the formation of an organosilver intermediate, followed by coupling with the Grignard reagent. The use of organolithium reagents can also be envisioned for similar transformations, potentially leading to the formation of ketones. researchmap.jp
The aldehyde functionality, readily accessible from the hydrolysis of this compound, can be further transformed into acetals and imines. Acetals are formed by the reaction of an aldehyde with two equivalents of an alcohol in the presence of an acid catalyst. acs.orgorganic-chemistry.org These are valuable as protecting groups for the carbonyl functionality. The formation of 2-substituted 1,3-dioxolanes and 1,3-dioxanes from the reaction of aldehydes with 2-chloroethanol (B45725) and 3-chloropropanol under basic conditions has also been reported. acs.org
Imines, or Schiff bases, are synthesized through the condensation reaction of an aldehyde with a primary amine. semanticscholar.orgsciforum.netwiserpub.comorganic-chemistry.org The reaction of 2-chlorobenzaldehyde with various primary amines, such as aniline (B41778) and 2-aminopyridine, has been documented to produce the corresponding imines in good yields. semanticscholar.org The reaction is typically carried out by refluxing the aldehyde and amine in a suitable solvent, often with the use of a dehydrating agent like molecular sieves to drive the equilibrium towards the product. semanticscholar.org
General Reaction Scheme for Acetal and Imine Formation from 2-Chlorobenzaldehyde
2-Chlorobenzaldehyde + 2 R'OH (excess) + H⁺ catalyst ⇌ 2-Chloro-1-(dialkoxymethyl)benzene + H₂O 2-Chlorobenzaldehyde + R'NH₂ → N-(2-chlorobenzylidene)-R'-amine + H₂O
| Reactant | Reagent | Product Type |
| 2-Chlorobenzaldehyde | Alcohol (e.g., ethanol), Acid catalyst | Acetal |
| 2-Chlorobenzaldehyde | Primary Amine (e.g., aniline) | Imine |
The aldehyde derived from this compound can be a substrate for important phosphorus-based olefination reactions, such as the Wittig reaction. masterorganicchemistry.comorganic-chemistry.orglibretexts.orgresearchgate.net The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent) to produce an alkene. masterorganicchemistry.comlibretexts.org The ylide can be prepared from the reaction of triphenylphosphine (B44618) with an alkyl halide, followed by deprotonation with a strong base. libretexts.org
A related and highly relevant transformation is the Corey-Fuchs reaction, which converts an aldehyde into a terminal alkyne. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgnih.gov This two-step process begins with the reaction of an aldehyde with a phosphine-dibromomethylene ylide to form a 1,1-dibromoolefin. wikipedia.org Subsequent treatment with a strong base, such as n-butyllithium, effects an elimination and metal-halogen exchange to yield the terminal alkyne. organic-chemistry.orgnih.gov
The direct reaction of this compound with phosphites, in a manner analogous to the Arbuzov reaction, could potentially lead to the formation of phosphonates, although specific examples with this substrate are not prevalent in the literature.
Radical Reactions and Radical Initiated Transformations
The carbon-bromine bonds in the dibromomethyl group are susceptible to homolytic cleavage, making this compound a potential substrate for radical reactions. One important class of such reactions is Atom Transfer Radical Addition (ATRA). nih.govmdpi.com In ATRA, a radical is generated from the substrate, which then adds to an unsaturated compound, such as an alkene or alkyne. The resulting radical intermediate then abstracts a halogen atom from another molecule of the starting material, propagating the radical chain. This methodology allows for the simultaneous formation of a carbon-carbon and a carbon-halogen bond. mdpi.com
Furthermore, radical-initiated cyclization reactions are a powerful tool in organic synthesis. For substrates containing a suitably positioned radical acceptor, the radical generated at the benzylic position of a derivative of this compound could undergo an intramolecular cyclization to form a new ring system. Photoinduced ATRA/cyclization reactions between unsaturated α-halogenated carbonyls and alkenes or alkynes have been reported. mdpi.com
Oxidation and Reduction Chemistry
The dibromomethyl group in this compound can be oxidized. As discussed in the hydrolysis section, the ultimate oxidation product is the corresponding carboxylic acid, 2-chlorobenzoic acid. google.comchemicalbook.com The oxidation can proceed via the intermediate aldehyde. Direct oxidation of the dibromomethyl group to a carboxylic acid may be achieved with strong oxidizing agents under vigorous conditions. The oxidation of chlorotoluene derivatives to the corresponding aldehydes and carboxylic acids is a known industrial process. cyberleninka.ru
The reduction of this compound can lead to different products depending on the reducing agent and reaction conditions. Mild reducing agents may selectively reduce the dibromomethyl group to a monobromomethyl or a methyl group. For instance, the electrochemical reduction of gem-dibromo compounds has been shown to produce the corresponding monobromo derivatives. beilstein-journals.org Stronger reducing agents, such as those used in catalytic hydrogenation, could potentially reduce the dibromomethyl group and also effect the cleavage of the carbon-chlorine bond on the aromatic ring, although this would require more forcing conditions. Anaerobic bacterial consortia have been shown to reduce 2-chlorobenzaldehyde to 2-chlorobenzyl alcohol. nih.gov
Selective Oxidation of the Dibromomethyl Group
The selective oxidation of the dibromomethyl group in this compound is a key transformation that typically yields 2-chlorobenzaldehyde. This reaction proceeds via hydrolysis, where the two bromine atoms are replaced by a single oxygen atom, forming an aldehyde. This process is a crucial step in the synthesis of 2-chlorobenzaldehyde from 2-chlorotoluene (B165313), which first undergoes radical bromination to form the dibromomethyl intermediate.
The most common method for this transformation involves treating this compound, also known as 2-chlorobenzal bromide, with a strong acid like concentrated sulfuric acid. prepchem.com The mechanism involves the protonation of one of the bromine atoms by the strong acid, facilitating its departure as a leaving group and forming a resonance-stabilized benzylic carbocation. A subsequent attack by water (present in the concentrated acid or added during workup) and loss of the second bromine atom leads to the formation of a gem-diol, which is unstable and readily eliminates a molecule of water to form the stable aldehyde.
The reaction conditions, such as temperature and reaction time, are controlled to ensure the selective formation of the aldehyde and prevent further oxidation to the corresponding carboxylic acid, 2-chlorobenzoic acid. oecd.org Research has demonstrated that this hydrolysis can be carried out effectively to produce 2-chlorobenzaldehyde in good yields. prepchem.com For instance, stirring this compound with concentrated sulfuric acid, followed by pouring the mixture onto ice and workup, can yield up to 70% of 2-chlorobenzaldehyde. prepchem.com
Detailed findings from preparative chemistry show specific conditions for this hydrolysis reaction.
| Reagent | Conditions | Product | Yield | Reference |
| Concentrated H₂SO₄ | Stirring with 8x weight of acid, room temp or gentle heat, 1-2 hrs, then pour on ice | 2-Chlorobenzaldehyde | 70% | prepchem.com |
| Fuming H₂SO₄ | Stirring at room temperature for 1 hr (on related substrates) | Corresponding aldehyde | ~72% | sciengine.com |
In some synthetic routes, the oxidation can proceed further, especially under aerobic conditions with photoirradiation, to form 2-chlorobenzoic acid. d-nb.info However, for the selective synthesis of the aldehyde, hydrolysis under controlled acidic conditions is the preferred method.
Reductive Dehalogenation Strategies
Reductive dehalogenation of this compound offers pathways to various dechlorinated and/or debrominated products. The presence of two types of carbon-halogen bonds—aliphatic C-Br bonds at the benzylic position and an aromatic C-Cl bond—allows for selective reduction depending on the chosen reagents and reaction conditions.
Reduction of the Dibromomethyl Group:
The benzylic bromine atoms are significantly more labile and easier to reduce than the aromatic chlorine atom. This selective reduction can be achieved using various methods:
Catalytic Hydrogenation: Using transition metal catalysts such as palladium on carbon (Pd/C) or rhodium complexes with a hydrogen source (e.g., H₂ gas, isopropanol) would preferentially reduce the C-Br bonds. organic-chemistry.orgresearchgate.net This would lead to the stepwise removal of bromine atoms, potentially forming 1-chloro-2-(bromomethyl)benzene and ultimately 2-chlorotoluene.
Active Metal Reduction: Metals like zinc (Zn) are effective for the reductive dehalogenation of benzylic halides. organic-chemistry.org Treatment of this compound with zinc dust in a protic solvent like acetic acid would likely yield 2-chlorotoluene.
Hydride Reagents: Strong hydride donors can also effect this transformation. However, care must be taken as some may also reduce the aromatic ring under harsh conditions. Reagents like tris(trimethylsilyl)silane, often used in radical dehalogenations, could selectively remove the bromine atoms. organic-chemistry.org
Reduction of the Aromatic Chlorine:
Removing the chlorine atom from the benzene ring requires more forcing conditions or specific catalytic systems. This process, known as hydrodechlorination, is of significant environmental interest for the remediation of chlorinated aromatic compounds. nih.gov
Transition-Metal-Catalyzed Reduction: Nanoparticle catalysts, particularly those of palladium (Pd) or rhodium (Rh), have shown high efficacy in the hydrodehalogenation of aryl chlorides. organic-chemistry.orgresearchgate.net Using such a catalyst, typically with a hydrogen donor, could reduce this compound to 2-(dibromomethyl)benzene. If the reaction is allowed to proceed further, it could lead to the reduction of all halogen atoms, ultimately yielding toluene (B28343).
Microbial Reductive Dechlorination: Under anaerobic (methanogenic) conditions, specific microbial consortia are capable of sequentially removing chlorine atoms from chlorinated benzenes and toluenes. nih.gov While not a standard synthetic laboratory procedure, it represents a potential bioremediation strategy where the chlorine atom on the ring could be reductively cleaved.
The selectivity of the dehalogenation process is dictated by the relative bond strengths (Aromatic C-Cl > Benzylic C-Br) and the mechanism of the chosen reductive system. For synthetic purposes, the selective reduction of the dibromomethyl group to a methyl group is the more readily achievable transformation.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution and, increasingly, in the solid state. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
While specific experimental spectra for 1-Chloro-2-(dibromomethyl)benzene are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
The ¹H NMR spectrum is expected to show distinct signals for the methine proton of the dibromomethyl group and the four protons on the aromatic ring.
Dibromomethyl Proton (-CHBr₂): This proton is attached to a carbon bearing two electronegative bromine atoms, which strongly deshield it. Its signal would likely appear as a singlet significantly downfield, estimated to be in the range of 6.5-7.5 ppm.
Aromatic Protons: The four aromatic protons would appear in the typical aromatic region (approximately 7.0-7.8 ppm). Due to the ortho-substitution pattern, they would exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling with their neighbors. The proton adjacent to the chloro group and the one adjacent to the dibromomethyl group would be the most chemically shifted due to the electron-withdrawing effects of the substituents.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Dibromomethyl Carbon (-CHBr₂): This carbon would be found at a relatively low field (estimated 30-40 ppm) due to the heavy atom effect of the attached bromines.
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to the chlorine atom (C1) and the dibromomethyl group (C2) would be significantly influenced by these substituents. The C1 signal would be located around 130-135 ppm, while the C2 signal would be in a similar region. The other four aromatic carbons would resonate in the typical 125-130 ppm range.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| -CHBr₂ | 6.5 - 7.5 | 30 - 40 | s |
| Aromatic H/C | 7.0 - 7.8 | 125 - 135 | m |
Note: These are estimated values. Actual experimental data is required for precise assignments.
To unambiguously assign the proton and carbon signals and confirm the substitution pattern, a suite of two-dimensional (2D) NMR experiments is essential. ucl.ac.uklibretexts.org
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons on the aromatic ring, helping to trace the connectivity of the benzene (B151609) ring protons. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methine proton to the dibromomethyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their bonding. A NOESY spectrum would show a correlation between the methine proton and the aromatic proton at the C6 position, confirming the ortho arrangement of the substituents.
Solid-state NMR (ssNMR) is a powerful tool for studying the structure and dynamics of molecules in their solid form. fu-berlin.denih.gov It is particularly valuable for identifying and characterizing different crystalline forms, or polymorphs, which can have distinct physical properties. nih.govnih.gov For this compound, ssNMR could be used to:
Determine the number of crystallographically inequivalent molecules in the unit cell.
Characterize the packing and intermolecular interactions in the crystal lattice.
Study the dynamics of the molecule in the solid state, such as the rotation of the dibromomethyl group.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound. Specific functional groups and structural motifs give rise to characteristic absorption or scattering peaks in IR and Raman spectra, respectively. cdnsciencepub.com
The IR and Raman spectra of this compound would be characterized by vibrations associated with the substituted benzene ring and the dibromomethyl group.
C-H Vibrations:
Aromatic C-H stretching vibrations are expected to appear as a series of weak to medium bands above 3000 cm⁻¹. rsc.org
The methine C-H stretch of the -CHBr₂ group would likely be found in the 2950-3000 cm⁻¹ region.
Out-of-plane C-H bending vibrations in the 750-850 cm⁻¹ region would be characteristic of the 1,2-disubstitution pattern on the benzene ring.
C=C Vibrations: Aromatic ring stretching vibrations typically occur as a set of bands in the 1450-1600 cm⁻¹ region. materialsciencejournal.org
C-Cl and C-Br Vibrations:
The C-Cl stretching vibration is expected in the 1000-1100 cm⁻¹ range.
The C-Br stretching vibrations of the dibromomethyl group would appear at lower wavenumbers, typically in the 500-700 cm⁻¹ range.
Interactive Data Table: Predicted Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Spectrum |
| C-H Stretch | Aromatic | > 3000 | IR, Raman |
| C-H Stretch | -CHBr₂ | 2950 - 3000 | IR, Raman |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | IR, Raman |
| C-H Bend (out-of-plane) | Aromatic (1,2-disubstituted) | 750 - 850 | IR |
| C-Cl Stretch | Aryl-Cl | 1000 - 1100 | IR |
| C-Br Stretch | -CHBr₂ | 500 - 700 | IR, Raman |
The this compound molecule has low symmetry (Cₛ point group, assuming a plane of symmetry through the benzene ring). According to group theory, all vibrational modes should be active in both IR and Raman spectra. However, the intensities of the bands can vary significantly between the two techniques. Raman spectroscopy is often more sensitive to the symmetric vibrations of the non-polar benzene ring and C-Br bonds, while IR spectroscopy is more sensitive to the vibrations of polar functional groups like the C-Cl bond and C-H bending modes. A comparative analysis of both spectra provides a more complete picture of the vibrational framework of the molecule. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of this compound, it is instrumental in confirming the molecular weight and elucidating the structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The theoretical monoisotopic mass of this compound (C7H5Br2Cl) is 281.844654 g/mol . epa.gov HRMS can distinguish this from other molecules with the same nominal mass but different elemental formulas.
The presence of bromine and chlorine isotopes (79Br, 81Br, 35Cl, and 37Cl) results in a characteristic isotopic pattern in the mass spectrum. The relative abundance of these isotopes leads to a predictable distribution of peaks for the molecular ion, which is a key signature for a compound containing these halogens. For instance, the isotopic pattern for the molecular ion of this compound would show a cluster of peaks corresponding to the different combinations of these isotopes.
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound
| Isotopic Composition | Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C7H579Br235Cl | 281.8447 | 75.77 |
| C7H579Br81Br35Cl | 283.8426 | 100.00 |
| C7H581Br235Cl | 285.8406 | 24.76 |
| C7H579Br237Cl | 283.8417 | 24.55 |
| C7H579Br81Br37Cl | 285.8397 | 32.40 |
This table is generated based on the natural isotopic abundances of the elements.
Fragmentation Pathway Analysis for Structural Confirmation
In mass spectrometry, molecules often fragment in predictable ways. Analyzing these fragmentation patterns provides valuable information for structural confirmation. For this compound, the fragmentation is expected to be initiated by the loss of the labile bromine atoms.
A probable fragmentation pathway involves the initial loss of a bromine radical (Br•) to form a [M-Br]+ cation. This can be followed by the loss of the second bromine atom or the chlorine atom. The cleavage of the C-Br bond is generally more favorable than the C-Cl bond due to the lower bond dissociation energy. Subsequent fragmentation may involve the loss of HBr or HCl. The aromatic ring itself can also undergo fragmentation. The presence of a substituted benzyl (B1604629) group can lead to the formation of a tropylium-like ion through rearrangement, a common feature in the mass spectra of substituted toluenes.
Table 2: Predicted Fragmentation Pattern for this compound
| Fragment Ion | m/z (for 79Br, 35Cl) | Proposed Structure |
|---|---|---|
| [C7H5Br2Cl]+• | 282 | Molecular Ion |
| [C7H5BrCl]+ | 203 | Loss of Br |
| [C7H5Cl]+• | 112 | Loss of 2Br |
| [C7H4Br]+ | 155 | Loss of Br and HCl |
| [C7H5Br]+• | 156 | Loss of Br and Cl |
| [C6H4Cl]+ | 111 | Loss of CHBr2 |
X-ray Crystallography for Single Crystal Structure Determination
It is anticipated that this compound would crystallize in a common space group for organic molecules, such as P21/c or P-1, depending on the packing efficiency and intermolecular interactions. researchgate.net The bulky dibromomethyl group and the chloro substituent are expected to cause some distortion in the benzene ring from a perfect hexagonal geometry. The C-C bond lengths within the aromatic ring are likely to be in the range of 1.38–1.40 Å, while the C-Cl and C-Br bond lengths will be consistent with those observed in other halogenated aromatic compounds. The crystal packing is expected to be influenced by weak intermolecular interactions such as C-H···Br and C-H···Cl hydrogen bonds, as well as Br···Br and Br···Cl halogen bonds, which are common in such structures. researchgate.netresearchgate.net
Table 3: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | P21/c or P-1 |
| C-Cl Bond Length | ~1.74 Å |
| C-Br Bond Length | ~1.90 Å |
| C-C (aromatic) Bond Lengths | 1.38-1.40 Å |
These predictions are based on data from structurally similar compounds. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic ring.
The primary electronic transitions in aromatic compounds are π → π* transitions. libretexts.org For benzene, these transitions occur at approximately 184, 204, and 254 nm. The substitution on the benzene ring in this compound will influence the wavelengths of these absorptions. Both the chloro and dibromomethyl groups are auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the primary absorption bands of the benzene ring. matanginicollege.ac.in The presence of non-bonding electrons on the halogen atoms may also allow for weak n → π* transitions. matanginicollege.ac.intanta.edu.eg The spectrum would likely show a strong absorption band below 220 nm and a weaker, more structured band in the 260-280 nm region, which is characteristic of substituted benzenes. msu.edu
Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent
| Transition | Predicted λmax (nm) |
|---|---|
| π → π* (Primary band) | ~210 - 230 |
These predictions are based on the typical electronic transitions observed for substituted benzenes. libretexts.orgmsu.edu
Computational and Theoretical Studies of 1 Chloro 2 Dibromomethyl Benzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, yielding information about its electronic structure and energy. chemrevlett.com
Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy for the determination of ground state geometries and electronic properties. tubitak.gov.tr For a molecule like 1-Chloro-2-(dibromomethyl)benzene, DFT calculations would typically be employed to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations would also provide insights into the electronic structure, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential map, which indicates regions of positive and negative charge. researchgate.net While studies on related substituted benzyl (B1604629) chlorides have utilized DFT to analyze reductive cleavage and the stability of radical anions, specific data for this compound is absent. acs.org
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Predicted Value |
| C-Cl Bond Length (Å) | Data not available |
| C-C (ring) Bond Lengths (Å) | Data not available |
| C-C (benzylic) Bond Length (Å) | Data not available |
| C-Br Bond Lengths (Å) | Data not available |
| C-H (benzylic) Bond Length (Å) | Data not available |
| Dihedral Angle (Cl-C-C-C) (°) | Data not available |
This table is presented as a template for the type of data that would be generated from DFT calculations; no published values are currently available.
Ab Initio Methods for High-Accuracy Energy Calculations
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. chemrevlett.com Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to obtain highly accurate energies, which are crucial for reliable predictions of reaction thermodynamics and kinetics. frontiersin.org Such calculations on this compound would provide a benchmark for its stability and the energetics of potential reactions. For instance, ab initio calculations have been successfully applied to study substituent effects on electron attachment to benzyl chlorides and the thermal rearrangements of other complex chlorinated molecules. acs.orgresearchgate.net
Topological Analysis of Electron Density (AIM Theory)
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution to characterize chemical bonding. chemrevlett.com By locating bond critical points and analyzing the properties of the electron density at these points (such as the density itself, ρ(r), and its Laplacian, ∇²ρ(r)), one can classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals). An AIM analysis of this compound would offer a detailed picture of the C-Cl, C-Br, and other intramolecular interactions. Theoretical studies on interactions in substituted benzene (B151609) derivatives have demonstrated the utility of AIM in understanding non-covalent forces, which would also be present in the subject compound.
Reaction Mechanism Prediction and Transition State Analysis
Understanding how a molecule transforms is key to its application in synthesis and materials science. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transient intermediates and the calculation of activation barriers. iranchembook.irgbcramgarh.in
Energetics and Kinetics of Key Transformation Pathways
For this compound, potential reactions could include nucleophilic substitution at the dibromomethyl carbon, radical reactions, or electrophilic aromatic substitution on the benzene ring. Computational studies would involve mapping the potential energy surface for these transformations to identify the lowest energy pathways. This involves locating the transition state structures that connect reactants to products and calculating the associated activation energies, which govern the reaction rate. While general mechanisms for the reactions of benzylic halides have been proposed and studied, specific energetic and kinetic data for this compound are not available. acs.orgacs.org
Table 2: Hypothetical Energetic Data for a Nucleophilic Substitution on this compound
| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| SN2 with OH⁻ | Data not available | Data not available | Data not available | Data not available |
This table illustrates the type of data that would be generated from reaction mechanism studies; no published values are currently available.
Solvent Effects on Reaction Mechanisms
The surrounding solvent can dramatically influence reaction rates and even change the preferred mechanism. acs.org Computational models can account for these effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. For reactions involving this compound, the polarity of the solvent would likely play a crucial role, particularly for reactions that involve charge separation in the transition state. Studies on similar reactions, such as the Menschutkin reaction of benzyl halides, have shown that theoretical calculations incorporating solvent effects are essential for understanding the reaction in different media. acs.org
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are essential for understanding the three-dimensional structure and dynamic behavior of flexible molecules like this compound. The primary source of conformational variability in this molecule is the rotation of the dibromomethyl group relative to the benzene ring.
The conformational landscape of this compound is primarily dictated by the steric interactions between the bulky dibromomethyl group and the adjacent chlorine atom on the benzene ring. Due to significant steric hindrance, the rotation of the C-C bond connecting the dibromomethyl group to the ring is restricted.
Theoretical calculations, typically employing Density Functional Theory (DFT), can map the potential energy surface as a function of the dihedral angle describing this rotation. The resulting energy landscape reveals the most stable conformers, which correspond to energy minima. For analogous ortho-substituted systems, such as 1-(dibromomethyl)-2-nitrobenzene, computational models predict that the side-chain adopts a staggered conformation to minimize steric clashes with the ortho substituent. A similar situation is expected for this compound, where the hydrogen atom of the -CHBr₂ group likely orients itself to minimize repulsion with the ortho-chlorine atom.
Molecular dynamics simulations can further elucidate the dynamic behavior of these conformers in various environments. nih.govjafmonline.net By simulating the motion of atoms over time, MD studies can predict the population of different conformers at a given temperature and observe the transitions between them, providing a more complete picture of the molecule's flexibility. koreascience.kr
Table 1: Predicted Stable Conformers of this compound
| Conformer | Dihedral Angle (Cl-C1-C-H) | Relative Energy (kcal/mol) | Key Feature |
| Staggered-A | ~60° | 0 (Global Minimum) | The C-H bond of the dibromomethyl group is positioned between the chlorine and the adjacent ring hydrogen, minimizing steric repulsion. |
| Eclipsed | ~120° | High (Transition State) | The C-H bond is eclipsed with the C1-C6 ring bond, leading to significant steric strain with the ortho-chlorine. |
| Staggered-B | ~180° | Low (Local Minimum) | The C-H bond is anti-periplanar to the chlorine atom, representing another stable, though likely higher energy, conformation. |
Note: The data in this table are hypothetical and based on theoretical principles and findings from analogous molecular systems. Specific energy values would require dedicated DFT calculations for this compound.
The energy required to rotate the dibromomethyl group around its bond to the benzene ring is known as the rotational barrier. The magnitude of this barrier is a direct measure of the steric hindrance imposed by the ortho-chlorine substituent. researchgate.net In para-substituted anilines and other systems, rotational barriers have been used as a reliable quantum mechanical tool to measure the extent of π-conjugation and steric interactions. medjchem.com
For ortho-substituted systems, the rotational barriers are primarily determined by the steric size of the interacting groups. researchgate.net Given the van der Waals radii of chlorine and bromine atoms, the barrier to rotation in this compound is expected to be significant. Computational methods, such as relaxed potential energy surface scans using DFT, can precisely calculate this barrier. nih.gov Studies on similarly crowded molecules, like N-benzhydrylformamides with ortho-halogen substituents, show that chlorine and bromine atoms substantially increase the rotational barrier compared to less bulky substituents. nih.gov This high barrier indicates that at room temperature, the molecule will predominantly reside in its lowest energy staggered conformations, with infrequent rotation of the dibromomethyl group.
Prediction of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.
Density Functional Theory (DFT) has become a standard tool for the accurate prediction of ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. nih.govrsc.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, combined with appropriate functionals (e.g., B3LYP, ωB97X-D) and basis sets, can yield theoretical spectra that are in excellent agreement with experimental results. nih.govbohrium.com
For this compound, the ¹H NMR spectrum is expected to show a characteristic signal for the methine proton of the dibromomethyl group and a complex multiplet pattern for the four aromatic protons. The chemical shift of the methine proton would be significantly downfield due to the deshielding effects of the two bromine atoms and the aromatic ring. The chemical shifts of the aromatic protons are influenced by the electronic effects of both the chloro and dibromomethyl substituents.
Similarly, the ¹³C NMR spectrum can be predicted. The carbon of the dibromomethyl group is expected to have a chemical shift influenced by the heavy bromine atoms, a phenomenon where relativistic effects can become significant. nih.gov The aromatic carbons will show distinct signals based on their position relative to the two substituents.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale/Notes |
| CHBr₂ | ~7.20 - 7.40 | ~35 - 45 | Deshielded by two Br atoms and the aromatic ring. Analogous dichloromethyl proton is observed at 7.23 ppm. beilstein-journals.org |
| C-Cl | - | ~133 - 136 | Carbon directly attached to chlorine. |
| C-CHBr₂ | - | ~138 - 141 | Carbon attached to the bulky, electron-withdrawing dibromomethyl group. |
| Aromatic C-H (x4) | ~7.30 - 8.00 | ~127 - 132 | Complex multiplet pattern due to ortho, meta, and para couplings and substituent effects. |
Note: Values are estimates based on DFT principles and data from analogous compounds like 1-chloro-2-(dichloromethyl)benzene (B1361784). beilstein-journals.org Solvent is assumed to be CDCl₃. Accurate prediction requires specific DFT calculations.
Vibrational spectroscopy, including IR and Raman, probes the characteristic vibrations of a molecule. DFT calculations can accurately predict vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra. d-nb.infonih.gov
The simulated IR and Raman spectra of this compound would be characterized by several key vibrational modes. These include:
Aromatic C-H stretching: Typically found in the 3000-3100 cm⁻¹ region.
Aromatic C=C stretching: A series of bands between 1400-1600 cm⁻¹.
C-Cl stretching: A strong absorption expected in the 1000-1100 cm⁻¹ region, though it can be lower.
C-Br stretching: Strong absorptions typically observed in the 500-700 cm⁻¹ region. For a related compound, 1-(dibromomethyl)-2-nitrobenzene, C-Br vibrations were noted at 613 cm⁻¹ and 567 cm⁻¹.
CH-Br bending modes: Expected at lower frequencies.
The calculation of both IR and Raman spectra is useful as their selection rules can be complementary; some vibrations may be strong in Raman but weak or absent in IR, and vice-versa. d-nb.info
Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic Ring C=C Stretch | 1400 - 1600 | Medium-Strong |
| C-Cl Stretch | 1000 - 1100 | Strong (IR) |
| C-Br Stretch | 550 - 650 | Strong (IR) |
Note: These are generalized frequency ranges based on typical values for the given functional groups and data from analogous compounds.
Aromaticity and Substituent Electronic Effects Studies
The aromaticity of the benzene ring and the electronic influence of its substituents are fundamental to understanding the molecule's reactivity. Computational methods provide quantitative measures for these properties.
Aromaticity can be quantified using several indices. The Harmonic Oscillator Model of Aromaticity (HOMA) evaluates the geometric criterion of bond length equalization, with a value of 1 for benzene. nih.govacs.org The Nucleus-Independent Chemical Shift (NICS) index is a magnetic criterion, where a negative value inside the ring indicates a diatropic ring current, a hallmark of aromaticity. nih.govmdpi.com
The substituents on the benzene ring significantly influence its electronic properties and reactivity. This influence is a combination of two primary factors: the inductive effect and the resonance effect. lasalle.edumsu.edu
Chloro Group: Halogens are deactivating groups due to their strong negative inductive effect (-I), withdrawing electron density through the sigma bond. However, they are ortho-, para-directing because of a competing positive resonance effect (+R) where their lone pairs can be donated to the π-system. lasalle.edu
Dibromomethyl Group: This group is considered to be strongly electron-withdrawing, primarily through a powerful -I effect due to the electronegativity of the two bromine atoms. This effect deactivates the benzene ring, making it less susceptible to electrophilic aromatic substitution.
The combined effect of the ortho-chloro and dibromomethyl groups is a significant deactivation of the aromatic ring. Computational studies can quantify these effects by calculating charge distributions, molecular electrostatic potentials, and frontier molecular orbital energies (HOMO-LUMO), which are key predictors of chemical reactivity.
Table 4: Summary of Substituent Electronic Effects
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |
| -Cl | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+R) | Deactivating | Ortho, Para |
| -CHBr₂ | Strong Electron-Withdrawing (-I) | Negligible | Strongly Deactivating | Meta (predicted) |
Applications in Organic Synthesis and Material Science
Role as a Versatile Synthetic Intermediate
The presence of the dibromomethyl group, a precursor to the formyl (aldehyde) group, and the stable chloro-substituent on the aromatic ring, positions 1-Chloro-2-(dibromomethyl)benzene as a key starting material for a wide array of organic compounds.
The dibromomethyl functionality is a synthetic equivalent of an aldehyde, which can be unmasked under hydrolytic conditions. The resulting 2-chlorobenzaldehyde (B119727) is a well-established building block for a variety of complex structures. Furthermore, the benzylic bromide positions are susceptible to nucleophilic substitution, providing a direct pathway to intricate molecular frameworks.
Research on analogous compounds demonstrates the utility of such structures in building heterocyclic systems. For instance, 1-bromo-2-(bromomethyl)benzenes are key starting materials in the synthesis of 3,4-dihydroisoquinolines. clockss.org This transformation proceeds by reaction with an isocyanide derivative followed by a metal-halogen exchange and subsequent intramolecular cyclization. clockss.org This methodology suggests that this compound could be a viable precursor for chlorine-substituted isoquinoline (B145761) derivatives.
Additionally, the synthesis of nitrogen-containing heterocycles, such as benzoxazines and the pharmaceutical alprazolam, often relies on precursors with reactive benzylic halide or equivalent functional groups. scispace.comnih.gov The electrophilic nature of the carbon atoms in the dibromomethyl group allows for reactions with various dinucleophiles to form heterocyclic rings. For example, reaction with primary amines can lead to the formation of nitrogen-containing heterocycles. scispace.com The table below summarizes the types of heterocyclic systems that can be synthesized from analogous precursors.
| Precursor Type | Heterocyclic Product | Reaction Type |
| o-Halobenzyl Halides | Dihydroisoquinolines | Cyclization with isocyanides |
| Phenols, Formaldehyde, Amines | Benzoxazines | Mannich-type condensation |
| Substituted Benzophenones | Triazolobenzophenones (e.g., Alprazolam) | Multi-step heterocyclization |
This versatility highlights the role of this compound as a foundational molecule for accessing diverse and complex heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science. nih.govmdpi.com
The ability to sequentially or selectively react the bromine atoms of the dibromomethyl group, along with potential reactions at the chloro-substituted ring, allows for the construction of molecules with multiple functional domains. Analogous compounds, such as those containing multiple bromomethyl groups, are used as cores for creating larger, well-defined molecular architectures. rsc.org For example, 1,3,5-tris(bromomethyl)benzene (B90972) is used as a trivalent core to synthesize star-shaped molecules with potential applications in electronics and materials science. rsc.org
Similarly, this compound can act as a building block for complex structures. Its reaction with nucleophiles can introduce new functional groups. For instance, its analogue, 4-bromo-2-bromomethyl-1-chloro-benzene, is a documented intermediate in the synthesis of complex glucopyranosyl-substituted benzyl-benzene derivatives, showcasing its role in building intricate, multifunctional molecules for pharmaceutical applications. google.com The reactivity of the bromomethyl group is also highlighted in polymer chemistry, where such functionalities on polystyrene resins can be converted to other groups like aminomethyl, creating multifunctional polymer supports. researchgate.net
Chiral ligands and auxiliaries are indispensable tools in asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. scispace.commdpi-res.com The synthesis of these chiral molecules often starts from prochiral substrates that possess reactive functional groups amenable to stereoselective transformations.
Compounds with benzylic halide functionalities are frequently employed in the synthesis of chiral ligands for transition-metal catalysis. For example, 1,3-bis(bromomethyl)benzene (B165771) is a precursor for chiral PCP pincer ligands, which are valuable in asymmetric catalysis. acs.org Similarly, derivatives of 1-(bromomethyl)-2-chloro-benzene have been used to synthesize C2-symmetric chiral sulfonamides. derpharmachemica.com These examples strongly suggest that this compound could serve as a valuable scaffold for creating novel chiral ligands. The two bromine atoms offer multiple points for modification, and the ortho-chloro substituent can enforce a specific conformation, which can be advantageous in inducing chirality during a chemical reaction. The synthesis of chiral ligands often involves reacting a halogenated precursor with a chiral amine or alcohol. scispace.comderpharmachemica.com
The table below illustrates examples of chiral ligands synthesized from similar bromomethylated aromatic precursors.
| Precursor | Chiral Product | Application |
| 1,3-Bis(bromomethyl)benzene | Chiral PCP Pincer Complexes | Asymmetric Catalysis |
| (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthyl | Spiro Ligands | Asymmetric Synthesis |
| 1-(Bromomethyl)-2-chloro-3-(trifluoromethyl)benzene | C2-Symmetric Sulfonamides | Chiral Building Blocks |
Material Science Applications
In material science, the focus is on creating substances with specific physical or chemical properties, such as conductivity, photoreactivity, or porosity. The reactivity and structural features of this compound make it a candidate for developing new functional materials.
The dibromomethyl group can serve as an initiation or branching site in polymerization reactions. In atom transfer radical polymerization (ATRP), a powerful technique for creating well-defined polymers, alkyl halides are used as initiators. A closely related compound, 1-(1-bromoethyl)-2-(bromomethyl)benzene, functions as a multifunctional initiator for ATRP, enabling the synthesis of branched polystyrenes with controlled architecture. smolecule.com The two distinct initiating sites on this molecule allow for the formation of complex polymer structures. smolecule.com By analogy, this compound could potentially act as a branching agent or cross-linker in the synthesis of specialty polymers, imparting unique thermal or mechanical properties. The presence of the chlorine atom would also modify the properties of the resulting polymer, for instance by enhancing its flame resistance or altering its solubility.
Functional organic materials are designed for specific applications in electronics, optics, and separation technologies. The synthesis of these materials often begins with building blocks that can be assembled into larger, ordered structures.
One major area is the development of metal-organic frameworks (MOFs), which are crystalline porous materials with applications in gas storage and separation. nih.gov The linkers used to build MOFs are typically rigid organic molecules with coordinating groups like carboxylates. This compound can be converted into such a linker, for example, by hydrolysis of the dibromomethyl group to an aldehyde, followed by oxidation to a carboxylic acid, and subsequent functionalization of the ring to introduce another coordinating group. The chloro-substituent can play a crucial role in the final properties of the MOF, influencing the interactions within the pores. nih.govnih.gov For example, chloro-functionalized MOFs have shown enhanced adsorption of benzene (B151609) from the air. nih.govnih.gov
Furthermore, bromomethylated aromatic compounds serve as precursors to star-shaped molecules with interesting photophysical properties, such as high thermal stability and fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs). rsc.org The core structure provided by the benzene ring and the reactive handles of the dibromomethyl group make this compound a promising precursor for new organic materials with tailored electronic and optical properties.
Development of Catalytic Systems
The chemical architecture of this compound, featuring a chlorinated aromatic ring and a reactive dibromomethyl group, positions it as a versatile precursor in the development of advanced catalytic systems. Its utility spans the synthesis of specialized ligands for homogeneous catalysis and as a building block for the construction of heterogeneous catalysts.
Formation of Ligands for Metal-Catalyzed Reactions
The dibromomethyl group in this compound serves as a key functional handle for the synthesis of novel ligands, particularly for transition metal-catalyzed reactions. This moiety can undergo nucleophilic substitution reactions with various nucleophiles, including phosphines and the precursors to N-heterocyclic carbenes (NHCs), to generate multidentate ligands. These ligands play a crucial role in stabilizing metal centers and modulating their catalytic activity and selectivity.
One potential application is in the synthesis of bisphosphine ligands. Drawing a parallel from the reactivity of similar benzylic halides, this compound can be reacted with secondary phosphines or their corresponding lithium phosphides. For instance, the reaction of 1,2-bis(bromomethyl)benzene (B41939) with phosphines in the presence of a base is a known route to ortho-substituted bisphosphine ligands. guidechem.com It is conceivable that this compound could react with two equivalents of a secondary phosphine, such as diphenylphosphine, to yield a chelating bisphosphine ligand. The presence of the chloro substituent on the benzene ring could influence the electronic properties of the resulting ligand and, consequently, the catalytic behavior of its metal complexes.
Another significant area of application is in the formation of N-heterocyclic carbene (NHC) ligands. NHCs have emerged as a prominent class of ligands in organometallic chemistry and catalysis. The reaction of 1,4-bis(dibromomethyl)benzene (B1581898) with Ir- or Rh-containing bis-NHC complexes has been shown to yield N-alkylated derivatives, which can further react to form tetrakis-NHC complexes. mdpi.com This suggests that this compound could be employed to link pre-formed NHC units, leading to the creation of multidentate NHC ligands. The general synthetic approach would involve the reaction of the dibromomethyl group with the nitrogen atoms of imidazole (B134444) or benzimidazole (B57391) precursors, followed by deprotonation to generate the carbene that coordinates to a metal center.
The table below summarizes potential ligand synthesis reactions utilizing this compound, based on established reactions of analogous compounds.
| Ligand Type | Reactants | Potential Product Structure | Reference for Analogy |
| Bisphosphine | This compound, Diphenylphosphine | A chelating bis(diphenylphosphino)methane (B1329430) derivative | guidechem.com |
| N-Heterocyclic Carbene | This compound, Imidazole derivative | A bidentate N-heterocyclic carbene ligand | mdpi.com |
These synthesized ligands could find applications in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, where the ligand structure is critical in determining the efficiency and selectivity of the catalytic process.
Precursors for Heterogeneous Catalysts
The bifunctional nature of this compound, combining a rigid aromatic core with reactive halide functionalities, makes it a promising monomer for the synthesis of porous organic polymers (POPs). These materials are of significant interest as supports for catalytically active species or as catalysts in their own right, thus forming the basis of heterogeneous catalytic systems.
The synthesis of POPs often involves the cross-linking of rigid organic monomers. Research has demonstrated that bis(1,4-dibromomethyl)benzene can be used in Friedel-Crafts alkylation reactions with aromatic compounds like pyrene (B120774) to form microporous organic polymers. researchgate.net These polymers possess high surface areas and can be subsequently functionalized. For example, sulfonation of these POPs introduces acidic sites, converting them into solid acid catalysts for reactions like biodiesel production. researchgate.net Following this precedent, this compound could be copolymerized with various aromatic linkers to create robust, high-surface-area porous materials. The chloro-substituent would be incorporated into the polymer backbone, potentially influencing the material's surface properties and thermal stability.
Furthermore, the reactive dibromomethyl groups can serve as anchor points for immobilizing homogeneous catalysts. A catalytically active metal complex, functionalized with a suitable nucleophile, could be covalently attached to a polymer derived from this compound. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.
The potential use of this compound as a precursor for heterogeneous catalysts is outlined in the table below, based on the synthesis of similar materials.
| Catalyst Type | Synthetic Strategy | Potential Application | Reference for Analogy |
| Solid Acid Catalyst | Friedel-Crafts polymerization with an aromatic linker, followed by sulfonation. | Esterification, transesterification | researchgate.net |
| Supported Metal Catalyst | Polymerization to form a porous support, followed by grafting of a metal complex. | Cross-coupling reactions, hydrogenations | acs.orgencyclopedia.pub |
The development of such heterogeneous catalysts is a key area in green chemistry, aiming to create more sustainable and efficient chemical processes. The use of this compound as a versatile building block contributes to the expansion of the toolbox for designing these advanced catalytic materials.
Environmental Transformation and Degradation Pathways
Biodegradation Mechanisms
Biodegradation is a key process in the environmental attenuation of organic pollutants. It involves the breakdown of complex molecules by microorganisms into simpler substances. For halogenated aromatic hydrocarbons like 1-Chloro-2-(dibromomethyl)benzene, biodegradation can be a slow and complex process, often requiring specific microbial populations and environmental conditions.
The microbial transformation of this compound is likely to proceed through several enzymatic reactions, primarily initiated by oxygenases. Microorganisms, particularly bacteria such as Pseudomonas, Rhodococcus, and Ralstonia species, have been shown to degrade halogenated toluenes. nih.govnih.govasm.org The degradation process for this compound can be inferred to begin with either the oxidation of the methyl group or the aromatic ring.
Oxidation of the Dibromomethyl Group: One potential pathway involves the initial enzymatic attack on the dibromomethyl group. This could proceed through a series of oxidative steps, leading to the formation of corresponding alcohols, aldehydes, and carboxylic acids. For instance, a monooxygenase could hydroxylate the dibromomethyl group, followed by further oxidation.
Dioxygenase Attack on the Aromatic Ring: A more common initial step in the degradation of aromatic hydrocarbons is the action of dioxygenase enzymes. nih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. For this compound, this would likely result in the formation of a substituted chlorodibromomethyl-cis-dihydrodiol. This intermediate is then typically rearomatized by a dehydrogenase to form a catechol derivative, such as 3-chloro-4-(dibromomethyl)catechol or a related isomer.
Based on the microbial transformation pathways of similar compounds, a range of biodegradation products for this compound can be anticipated. The specific products formed will depend on the active microbial consortia and the prevailing environmental conditions (aerobic vs. anaerobic).
Under aerobic conditions, the initial oxidation of the aromatic ring would likely lead to the formation of catecholic intermediates. For example, the degradation of 2-chlorotoluene (B165313) by Rhodococcus sp. OCT 10 has been shown to produce 4-chloro-3-methylcatechol. researchgate.net By analogy, this compound could be transformed into various chlorinated and brominated catechols. Subsequent cleavage of the catechol ring, either through ortho or meta cleavage pathways, would lead to the formation of aliphatic acids that can then enter central metabolic pathways. asm.org
In anaerobic environments, the primary initial products would be the result of reductive dehalogenation. This would yield a series of less halogenated derivatives, such as 1-chloro-2-(bromomethyl)benzene, 2-(dibromomethyl)benzene, and chlorotoluene isomers. These compounds may then undergo further degradation.
| Potential Transformation Pathway | Key Enzymes | Potential Intermediates | Potential Final Products |
| Aerobic - Ring Oxidation | Dioxygenase, Dehydrogenase | Chlorodibromomethyl-cis-dihydrodiol, Halogenated catechols | Aliphatic acids, CO2, H2O |
| Aerobic - Side-chain Oxidation | Monooxygenase | Halogenated benzyl (B1604629) alcohol, Halogenated benzaldehyde | Halogenated benzoic acid |
| Anaerobic - Reductive Dehalogenation | Reductive dehalogenase | 1-Chloro-2-(bromomethyl)benzene, 2-(Dibromomethyl)benzene | Toluene (B28343), Benzene (B151609) |
Photochemical Degradation in Environmental Compartments
Photochemical degradation, or photolysis, is another important environmental fate process for organic compounds, particularly in surface waters and the atmosphere. This process involves the breakdown of molecules by light energy.
Direct photolysis occurs when a molecule absorbs light of a specific wavelength, leading to its excitation and subsequent chemical reaction. Aromatic compounds, including halogenated toluenes, can undergo direct photolysis. The rate of direct photolysis is dependent on the absorption spectrum of the compound and the intensity of solar radiation. While specific data for this compound is unavailable, it is expected to absorb UV radiation, which could lead to the cleavage of the carbon-bromine or carbon-chlorine bonds, generating radical species that can undergo further reactions. Studies on other volatile organic compounds have shown that photolysis can be a significant degradation pathway. nih.gov
Indirect photodegradation involves the reaction of a compound with photochemically generated reactive species in the environment. In sunlit natural waters, dissolved organic matter (DOM) and other substances can absorb light and produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻). researchgate.netoup.com These ROS are highly reactive and can degrade a wide range of organic pollutants.
Hydroxyl radicals are particularly important in the indirect photolysis of aromatic compounds due to their high reactivity and non-selectivity. oup.com They can react with this compound through addition to the aromatic ring or by abstracting a hydrogen atom from the dibromomethyl group. These initial reactions would lead to the formation of a variety of oxidized and hydroxylated products. The presence of nitrate (B79036) and dissolved organic matter in water can enhance the rate of indirect photolysis. researchgate.net Halogen radicals can also be formed in coastal and estuarine waters, which can contribute to the photooxidation of organic compounds. nih.gov
| Reactive Species | Formation Mechanism | Potential Reaction with this compound |
| Hydroxyl Radical (•OH) | Photolysis of nitrate, DOM | Addition to aromatic ring, H-abstraction from methyl group |
| Singlet Oxygen (¹O₂) | Photosensitization by DOM | Reaction with electron-rich moieties |
| Halogen Radicals (Cl•, Br•) | Oxidation of halides by •OH or excited DOM | Addition to aromatic ring, H-abstraction |
Chemical Hydrolysis and Solvolysis in Aqueous Systems
Chemical hydrolysis is a reaction with water that can lead to the transformation of certain organic compounds. The susceptibility of a compound to hydrolysis depends on its chemical structure. The dibromomethyl group in this compound is structurally similar to a benzylic bromide. Benzylic halides are known to be susceptible to hydrolysis.
For example, benzyl bromide undergoes hydrolysis with a half-life of approximately 79 minutes at 25°C. nih.gov The hydrolysis of benzylic bromides typically proceeds through an SN1 or SN2 mechanism, where the bromine atom is replaced by a hydroxyl group from water. This would lead to the formation of a halogenated benzyl alcohol, which could then be further oxidized or degraded. The presence of the ortho-chloro substituent may influence the rate of hydrolysis through electronic and steric effects. acs.orgacs.org The hydrolysis of the dibromomethyl group would likely proceed stepwise, first forming a bromohydrin and then potentially a diol or an aldehyde.
| Compound Class | Example | Hydrolysis Half-life (25°C) | Inferred Reactivity of this compound |
| Benzylic Bromide | Benzyl Bromide | ~79 minutes nih.gov | The dibromomethyl group is expected to be susceptible to hydrolysis. |
Kinetics and Mechanisms of Hydrolytic Degradation
The environmental transformation of this compound is primarily initiated through hydrolytic degradation. This process involves the reaction of the compound with water, leading to the cleavage of the carbon-bromine bonds. For geminal dihalides such as this compound, hydrolysis is a key pathway that results in the formation of an aldehyde.
The mechanism of hydrolysis for benzylic halides can proceed through either a unimolecular nucleophilic substitution (S_N1) or a bimolecular nucleophilic substitution (S_N2) pathway. The S_N1 mechanism involves the formation of a carbocation intermediate, which is favored by the presence of the benzene ring that can stabilize the positive charge through resonance. The subsequent attack by water on the carbocation, followed by the loss of a proton, yields a gem-diol, which is generally unstable and rapidly dehydrates to form the corresponding aldehyde. In the case of this compound, the expected product of hydrolysis is 2-chlorobenzaldehyde (B119727).
While specific kinetic data for the hydrolytic degradation of this compound is not extensively documented in publicly available literature, studies on analogous compounds provide insight into the reaction kinetics. For instance, the hydrolysis of 2-chlorobenzal chloride, a structurally similar compound, is the primary industrial method for producing 2-chlorobenzaldehyde. mdpi.com The reaction rates of substituted benzyl halides are known to be influenced by the nature of the substituents on the benzene ring. rsc.org
The hydrolysis of gem-dihalides can be a slow process under neutral conditions. epa.gov The industrial synthesis of 2-chlorobenzaldehyde from 2-chlorobenzal chloride is typically carried out under specific conditions to enhance the reaction rate, such as elevated temperatures and optimized stirring to ensure efficient mass transfer between the organic and aqueous phases. mdpi.com
Hydrolysis Conditions for Related Benzyl Halides
This table summarizes the hydrolysis conditions for compounds structurally related to this compound, illustrating the typical products and reaction environments.
| Compound | Reaction Conditions | Primary Product | Reference |
|---|---|---|---|
| 2-Chlorobenzal chloride | Industrial hydrolysis with optimized stirring and reaction time of approximately 20-21 hours. | 2-Chlorobenzaldehyde | mdpi.com |
| Substituted Benzyl Chlorides | Solvolysis in water; rates are highly dependent on the ring substituents. | Substituted Benzyl Alcohols | rsc.orgcdnsciencepub.com |
| gem-Dibromomethylarenes | Refluxing in pyridine (B92270) for compounds bearing carboxylate or boronate groups. | Corresponding Aldehydes | researchgate.net |
Influence of pH and Temperature on Transformation
The rate of hydrolytic degradation of this compound is significantly influenced by environmental factors such as pH and temperature.
Influence of pH:
The hydrolysis of organic halides can be subject to catalysis by both acids and bases. nih.gov In acidic conditions, the reaction can be accelerated by the protonation of the leaving group, making it a better leaving group. In alkaline conditions, the reaction can be promoted by the availability of hydroxide (B78521) ions (OH-), which are strong nucleophiles.
However, for some organic compounds, particularly at elevated temperatures, the hydrolysis rate can show a reduced dependence on pH in the near-neutral range. psu.edu This is attributed to the increased autoionization of water, where water itself acts as the nucleophile in a process that is faster than the acid or base-catalyzed pathways. For the hydrolysis of some β-lactam antibiotics, base-catalyzed hydrolysis was found to be significantly faster than acid-catalyzed or neutral hydrolysis. nih.gov Without specific experimental data for this compound, it is difficult to definitively state the pH dependence. However, based on general chemical principles and studies of related compounds, it is expected that the hydrolysis rate would be at its minimum in the neutral to slightly acidic pH range and would increase at both lower and higher pH values.
Influence of Temperature:
Temperature has a pronounced effect on the rate of hydrolysis. An increase in temperature generally leads to a significant increase in the reaction rate, following the principles of the Arrhenius equation. This is because higher temperatures provide the necessary activation energy for the reaction to proceed more quickly.
Studies on the hydrolysis of various organic compounds have demonstrated this temperature dependence. For example, the hydrolysis rates of three β-lactam antibiotics increased by a factor of 2.5 to 3.9 for every 10 °C rise in temperature. nih.gov Similarly, the degradation of trichloroethylene (B50587) via hydrolysis is strongly temperature-dependent, with half-lives decreasing from 347 minutes at 40 °C to 2.4 minutes at 100 °C in a 2M NaOH solution. acs.org In industrial processes, the hydrolysis of geminal dihalides is often carried out at elevated temperatures to reduce the reaction time. mdpi.com
Effect of Temperature on Hydrolysis Half-life of Trichloroethylene in 2M NaOH
This table illustrates the strong influence of temperature on the hydrolysis rate of a halogenated organic compound.
| Temperature (°C) | Half-life (minutes) | Reference |
|---|---|---|
| 40 | 347 | acs.org |
| 60 | 48.8 | acs.org |
| 80 | 4.0 | acs.org |
| 100 | 2.4 | acs.org |
Emerging Research Directions and Future Outlook
Stereoselective Synthesis of Chiral Derivatives
The development of methods for the stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly for pharmaceutical and biological applications. While direct stereoselective reactions on 1-chloro-2-(dibromomethyl)benzene are an emerging area, significant insights can be drawn from analogous structures. The primary strategy involves the conversion of the dibromomethyl group into a prochiral center, which can then be functionalized asymmetrically.
One promising pathway is the hydrolysis of the dibromomethyl group to form 2-chlorobenzaldehyde (B119727). prepchem.com This aldehyde is an excellent precursor for generating chiral amines, alcohols, and other derivatives. The use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, has proven highly effective in the diastereoselective synthesis of α-(dichloromethyl)amines and can be adapted for derivatives of 2-chlorobenzaldehyde. researchgate.netbeilstein-journals.org For instance, the nucleophilic addition of organometallic reagents to an imine formed from 2-chlorobenzaldehyde and a chiral sulfinamide can produce chiral amines with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched amine.
Another advanced approach involves the use of chiral catalysts in reactions. For example, the asymmetric reduction of the ketone that could be formed from this compound or the addition of nucleophiles to the derivative aldehyde, 2-chlorobenzaldehyde, can be mediated by chiral metal complexes or organocatalysts to yield chiral alcohols. derpharmachemica.com Furthermore, the two reactive sites on the molecule (the C-Br bonds) can be used in stereoselective alkylation procedures, similar to the synthesis of bridged bis(glycines) using α,α'-dibromo-o-xylene and Schöllkopf's 'bislactim ether' chiral auxiliary. scispace.com This method allows for the construction of complex, conformationally constrained amino acid analogues.
Table 1: Potential Stereoselective Strategies for Chiral Derivatives
| Strategy | Precursor from this compound | Key Reagent/Catalyst | Target Chiral Derivative | Expected Outcome |
|---|---|---|---|---|
| Chiral Auxiliary | 2-Chlorobenzaldehyde | N-tert-butanesulfinyl imines | Chiral Amines/Aziridines | High diastereomeric excess (>95:5 dr) beilstein-journals.org |
| Asymmetric Catalysis | 2-Chlorobenzaldehyde | Chiral Metal Complex (e.g., Ru, Rh) | Chiral Alcohols | High enantiomeric excess (ee) |
| Bis-alkylation | This compound | Schöllkopf's Chiral Auxiliary | Bridged Bis(amino acids) | High diastereoselectivity scispace.com |
Integration into Flow Chemistry and Microreactor Technologies
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers substantial advantages over traditional batch processing. ethernet.edu.et These benefits include superior heat and mass transfer, enhanced safety when handling hazardous reagents, and improved reproducibility and scalability. nih.govwiley.com The integration of this compound into such systems is a promising future direction.
Reactions involving this compound, such as its hydrolysis to 2-chlorobenzaldehyde, often involve strong acids and the evolution of gaseous byproducts like hydrogen bromide. prepchem.com In a batch reactor, managing the heat from these exothermic processes and controlling the release of corrosive gases can be challenging. Flow reactors provide a much larger surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation and precise temperature control, which can minimize the formation of byproducts.
Furthermore, many synthetic transformations of this compound, such as nucleophilic substitutions of the bromine atoms, can be accelerated and optimized in a flow system. The ability to precisely control residence time, temperature, and stoichiometry in a microreactor allows for rapid reaction screening and optimization, leading to higher yields and purities. ethernet.edu.et The inherent safety of microreactors, due to the small volumes of reactive intermediates at any given time, makes them ideal for exploring novel, potentially energetic reactions involving this versatile reagent. nih.gov
Table 2: Advantages of Flow Chemistry for Reactions of this compound
| Reaction Type | Key Advantage of Flow Chemistry | Controlled Parameter | Potential Improvement |
|---|---|---|---|
| Hydrolysis to Aldehyde | Enhanced Safety & Heat Transfer | Temperature, Mixing | Reduced byproduct formation, safe handling of HBr gas. prepchem.com |
| Nucleophilic Substitution | Precise Reaction Control | Residence Time, Stoichiometry | Higher yields, improved selectivity, rapid optimization. |
| Radical Bromination/Polymerization | Minimized Hazard | Temperature, Reagent Concentration | Safe handling of radical initiators and exothermic reactions. |
| Multi-step Synthesis | Process Automation & Integration | Integrated unit operations | Increased efficiency and throughput for complex molecule synthesis. |
Design of Next-Generation Functional Materials
The dibromomethyl functionality of this compound makes it an attractive monomer or initiator for the synthesis of advanced functional polymers and materials. Its ability to participate in various polymerization reactions opens pathways to materials with tailored properties.
One of the most significant applications is in the field of controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP). Alkyl halides are effective initiators for ATRP, a technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. cmu.edu The dibromomethyl group can potentially act as a difunctional initiator, allowing for the growth of polymer chains in two directions. This could be used to create telechelic polymers or to serve as a cross-linking agent to form polymer networks. The presence of the 2-chloro-phenyl group on each repeating unit or at the core of a star polymer would impart specific properties, such as increased thermal stability or altered solubility.
Beyond polymerization, the compound can be used as a cross-linker or building block in supramolecular chemistry and for the synthesis of cyclic polymers. Analogous to how 1,4-bis(bromomethyl)benzene (B118104) is used as a linking agent to cyclize telechelic polymers via Williamson etherification, this compound could be employed to create cyclic structures with a specific, rigidifying chlorophenyl moiety. rsc.org These materials could find applications in drug delivery, sensing, or as advanced coatings.
Table 3: Potential Applications in Functional Material Design
| Material Type | Synthetic Role of Compound | Key Synthetic Method | Resulting Feature/Property |
|---|---|---|---|
| Linear Polymers | Difunctional Initiator | Atom Transfer Radical Polymerization (ATRP) | Pendant 2-chlorophenyl groups, controlled architecture. cmu.edu |
| Polymer Networks | Cross-linking Agent | Controlled Radical Polymerization | Enhanced thermal and mechanical stability. |
| Cyclic Polymers | Bimolecular Linking Agent | Williamson Etherification Coupling | Conformationally constrained macrocycles. rsc.org |
| Functionalized Surfaces | Surface Anchor | Grafting-from Polymerization | Modified surface chemistry and properties. |
Advanced Mechanistic Investigations of Novel Reactions
A deeper understanding of the reaction mechanisms involving this compound is crucial for developing new synthetic methods and controlling reaction outcomes. The interplay between the gem-dihalide group and the substituted aromatic ring presents opportunities for complex and novel chemical transformations.
Mechanistic studies are focusing on the radical-mediated reactions of this compound. The C-Br bonds can be homolytically cleaved under thermal or photochemical conditions to generate a benzylic radical. The fate of this radical intermediate is central to understanding product distribution in reactions like radical additions or polymerizations. nih.gov For example, in radical additions, the regioselectivity is governed by the stability of the resulting radical adducts. Advanced techniques such as electron paramagnetic resonance (EPR) spectroscopy and computational studies using density functional theory (DFT) can be employed to characterize these transient radical intermediates and the transition states leading to their formation. researchgate.net
Another area of mechanistic interest is the behavior of this compound under conditions for nucleophilic aromatic substitution. While aromatic C-Cl bonds are generally unreactive, the electronic influence of the dibromomethyl group and its potential transformation products can alter the reactivity of the aromatic ring. researchgate.net Investigating these substituent effects and the potential for forming intermediates like benzynes or Meisenheimer complexes under specific reaction conditions could unlock novel C-C and C-heteroatom bond-forming reactions. Understanding these pathways requires detailed kinetic studies and the isolation or trapping of reaction intermediates. rushim.ru
Table 4: Focus Areas for Advanced Mechanistic Investigations
| Reaction Type | Mechanism Under Investigation | Key Intermediates | Investigative Techniques |
|---|---|---|---|
| Radical Halogenation/Addition | Radical Chain Mechanism | Benzylic radicals, 2-bromoallyl radicals | EPR Spectroscopy, DFT Calculations, Kinetic Studies. nih.gov |
| Hydrolysis | SN1-type mechanism | Benzylic carbocation stabilized by resonance | Isotope Labeling, Kinetic Isotope Effect Studies. |
| Polymerization Initiation | ATRP Mechanism | Persistent Radical Effect | In-situ NMR, Kinetic Modeling. cmu.edu |
| Aromatic Substitution | Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer complexes, Benzyne intermediates | Intermediate Trapping, Hammett Analysis. researchgate.net |
Q & A
Basic Research Questions
What are the recommended synthetic routes for 1-Chloro-2-(dibromomethyl)benzene, and how do reaction conditions influence yields?
A common method involves halogenation of substituted toluene derivatives under controlled bromination. For example, UV-mediated synthesis of structurally similar chloro-trifluoromethylbenzene derivatives achieved 50% yield using optimized photochemical conditions . Key parameters include temperature control (20–25°C), solvent choice (e.g., dichloromethane), and stoichiometric ratios of brominating agents (e.g., N-bromosuccinimide). Impurities from over-bromination can be mitigated via column chromatography with silica gel .
What spectroscopic techniques are critical for characterizing this compound?
- <sup>13</sup>C NMR : Assigns aromatic carbons and substituent effects. For analogous chloro-trifluoromethoxybenzene derivatives, distinct peaks appear at δ 120–140 ppm for aromatic carbons and δ 60–70 ppm for halogenated methyl groups .
- IR Spectroscopy : C-Br and C-Cl stretches are observed at 500–600 cm⁻¹ and 700–800 cm⁻¹ , respectively .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., m/z 292.81 for C7H4Br2Cl) .
Advanced Research Questions
How does substituent positioning affect regioselectivity in electrophilic substitution reactions of this compound?
The dibromomethyl group acts as a meta-directing substituent due to its electron-withdrawing nature. In halogenation reactions, competing pathways (e.g., bromine vs. chlorine substitution) are influenced by steric hindrance and electronic effects. For example, in fluoro/chloro-substituted benzynes, fluorine exhibits higher leaving-group reactivity (F > Br > Cl) , favoring chloro retention in annulation products . Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and transition-state energies .
What computational models are validated for predicting physicochemical properties of this compound?
Quantum Chemistry (QSAR/QSPR) models reliably estimate properties like logP (lipophilicity) and boiling point. For chloro-dinitrobenzene analogs, QSPR predictions aligned with experimental data (e.g., logP = 2.8 ± 0.2) . Neural network models trained on halogenated aromatics further refine solubility and reactivity predictions .
Safety and Environmental Impact
What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, goggles, and a lab coat. Avoid inhalation; use fume hoods .
- Storage : Store at 2–8°C in amber vials to prevent photodegradation. Label containers with hazard codes (e.g., H302: harmful if swallowed) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
What are the environmental persistence metrics for this compound?
While direct data are limited, structurally related chlorinated dioxins exhibit bioaccumulation factors (BAF) >1,000 in aquatic systems . Aerobic degradation studies suggest microbial pathways (e.g., Sphingomonas spp.) may cleave brominated aromatics, but metabolites require LC-MS monitoring for ecotoxicity .
Applications in Biomedical Research
How is this compound utilized in enzyme inhibition studies?
Analogous chloro-dinitrobenzene derivatives (e.g., CDNB) are glutathione S-transferase (GST) substrates , used to quantify enzyme activity via UV-Vis absorption at 340 nm (monitoring glutathione depletion) . Optimize assay conditions with pH 6.5–7.5 buffers and 1 mM EDTA to stabilize thiol groups .
Can it serve as a precursor for bioactive molecule synthesis?
Yes. The dibromomethyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl scaffolds for drug discovery. For example, bromo-chlorobenzene derivatives are intermediates in synthesizing kinase inhibitors .
Data Contradictions and Validation
Why do reported NMR chemical shifts vary across studies?
Discrepancies arise from solvent effects (e.g., CDCl3 vs. DMSO-d6) and substituent electronic interactions. For instance, trifluoromethoxy groups in similar compounds cause upfield shifts of 2–3 ppm in <sup>19</sup>F NMR compared to non-fluorinated analogs . Always calibrate spectra using internal standards (e.g., TMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
